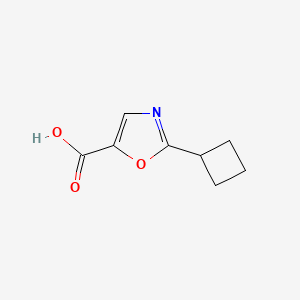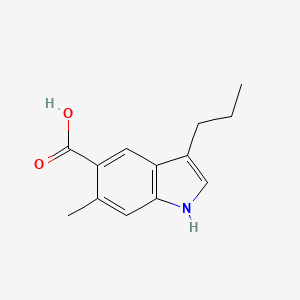
6-methyl-3-propyl-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-propyl-1H-indole-5-carboxylic acid, also known as 6-MIPC, is a versatile small molecule used in a variety of scientific research applications. It has been used in the synthesis of various compounds and in the study of enzyme inhibition, protein-protein interactions, and drug receptor binding. 6-MIPC has a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
6-methyl-3-propyl-1H-indole-5-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as indole-3-carboxylates, indole-3-carboxamides, and indole-3-carboxylic acids. 6-methyl-3-propyl-1H-indole-5-carboxylic acid has also been used in the study of enzyme inhibition, protein-protein interactions, and drug receptor binding. In addition, 6-methyl-3-propyl-1H-indole-5-carboxylic acid has been used in the development of new drugs and the exploration of new pathways for drug metabolism.
Mechanism of Action
The mechanism of action of 6-methyl-3-propyl-1H-indole-5-carboxylic acid is not fully understood. However, it is believed that 6-methyl-3-propyl-1H-indole-5-carboxylic acid binds to certain receptors in the body, resulting in a cascade of biochemical reactions that ultimately lead to the desired physiological effect. In addition, 6-methyl-3-propyl-1H-indole-5-carboxylic acid is believed to interact with certain enzymes, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
6-methyl-3-propyl-1H-indole-5-carboxylic acid has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, resulting in the inhibition of certain metabolic pathways. In addition, 6-methyl-3-propyl-1H-indole-5-carboxylic acid has been shown to bind to certain receptors in the body, resulting in the activation of certain biochemical pathways. 6-methyl-3-propyl-1H-indole-5-carboxylic acid has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
6-methyl-3-propyl-1H-indole-5-carboxylic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, 6-methyl-3-propyl-1H-indole-5-carboxylic acid is non-toxic and has a low cost. However, 6-methyl-3-propyl-1H-indole-5-carboxylic acid has some limitations for laboratory experiments. It is not very soluble in organic solvents, and it has a low solubility in water. In addition, 6-methyl-3-propyl-1H-indole-5-carboxylic acid is not very stable in the presence of light or heat.
Future Directions
There are several potential future directions for 6-methyl-3-propyl-1H-indole-5-carboxylic acid research. One potential direction is the development of new drugs and the exploration of new pathways for drug metabolism. Another potential direction is the exploration of new applications for 6-methyl-3-propyl-1H-indole-5-carboxylic acid, such as the development of new enzyme inhibitors or the exploration of new biochemical pathways. In addition, 6-methyl-3-propyl-1H-indole-5-carboxylic acid could be used to study protein-protein interactions and drug receptor binding. Finally, 6-methyl-3-propyl-1H-indole-5-carboxylic acid could be used to investigate the biochemical and physiological effects of different compounds.
Synthesis Methods
6-methyl-3-propyl-1H-indole-5-carboxylic acid can be synthesized from indole-5-carboxylic acid using a two-step reaction process. The first step involves the reaction of indole-5-carboxylic acid with N-methyl-3-propyl-1-methyl-1H-indole-5-carboxamide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the 6-methyl-3-propyl-1H-indole-5-carboxylic acid product. The second step involves the conversion of the 6-methyl-3-propyl-1H-indole-5-carboxylic acid product to the desired 6-methyl-3-propyl-1H-indole-5-carboxylic acid compound with the aid of a reducing agent, such as sodium borohydride.
properties
IUPAC Name |
6-methyl-3-propyl-1H-indole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-4-9-7-14-12-5-8(2)10(13(15)16)6-11(9)12/h5-7,14H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCZBGZPDRAGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC2=C1C=C(C(=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)
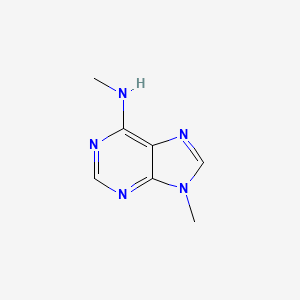
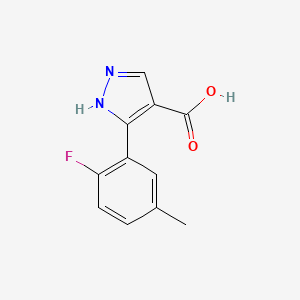
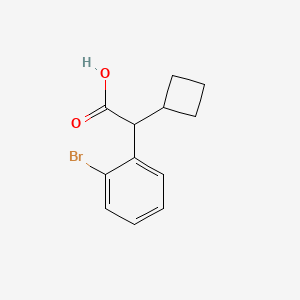
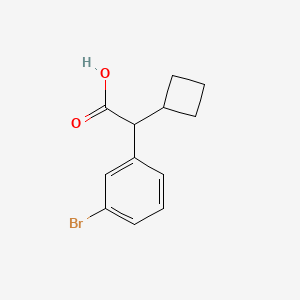
![5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6619316.png)



![2-[(4-tert-butylphenyl)amino]ethane-1-thiol](/img/structure/B6619347.png)


